molecular formula C13H15F2N3 B3375811 3,4-Difluoro-N-((1,3,5-trimethyl-1H-pyrazol-4-yl)methyl)aniline CAS No. 1152609-74-9

3,4-Difluoro-N-((1,3,5-trimethyl-1H-pyrazol-4-yl)methyl)aniline

Cat. No.: B3375811
CAS No.: 1152609-74-9
M. Wt: 251.27 g/mol
InChI Key: AQHADZUOKDUTKM-UHFFFAOYSA-N
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Description

3,4-Difluoro-N-((1,3,5-trimethyl-1H-pyrazol-4-yl)methyl)aniline is an organic compound characterized by the presence of difluoro-substituted aniline and a pyrazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Difluoro-N-((1,3,5-trimethyl-1H-pyrazol-4-yl)methyl)aniline typically involves the following steps:

    Formation of the Pyrazole Moiety: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.

    Introduction of the Trimethyl Group: Methylation of the pyrazole ring is achieved using methyl iodide in the presence of a base such as potassium carbonate.

    Coupling with Aniline: The difluoroaniline is then coupled with the pyrazole derivative using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in an appropriate solvent such as dichloromethane.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent quality and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically at the aniline moiety, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the difluoro groups, potentially converting them to difluoromethyl groups.

    Substitution: The difluoro groups can be substituted by nucleophiles under appropriate conditions, leading to a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Difluoromethyl derivatives.

    Substitution: Various substituted aniline derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 3,4-Difluoro-N-((1,3,5-trimethyl-1H-pyrazol-4-yl)methyl)aniline is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. The difluoroaniline moiety is known to enhance the metabolic stability and bioavailability of drug candidates. Additionally, the pyrazole ring is a common scaffold in many biologically active molecules, including anti-inflammatory and anticancer agents.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique electronic properties. It may also serve as an intermediate in the synthesis of agrochemicals and dyes.

Comparison with Similar Compounds

Similar Compounds

    3,4-Difluoroaniline: Lacks the pyrazole moiety, making it less versatile in terms of synthetic applications.

    N-((1,3,5-Trimethyl-1H-pyrazol-4-yl)methyl)aniline: Lacks the difluoro groups, which may reduce its metabolic stability and bioavailability.

    3,4-Dichloro-N-((1,3,5-trimethyl-1H-pyrazol-4-yl)methyl)aniline: Chlorine atoms instead of fluorine, which can alter the electronic properties and reactivity.

Uniqueness

3,4-Difluoro-N-((1,3,5-trimethyl-1H-pyrazol-4-yl)methyl)aniline is unique due to the combination of difluoroaniline and pyrazole moieties. This dual functionality allows for a wide range of chemical modifications and applications, making it a valuable compound in both research and industry.

Properties

IUPAC Name

3,4-difluoro-N-[(1,3,5-trimethylpyrazol-4-yl)methyl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15F2N3/c1-8-11(9(2)18(3)17-8)7-16-10-4-5-12(14)13(15)6-10/h4-6,16H,7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQHADZUOKDUTKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C)C)CNC2=CC(=C(C=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15F2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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